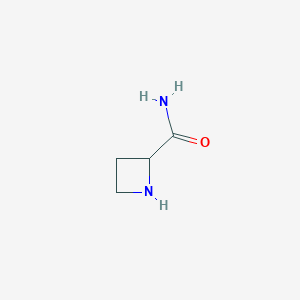

Azetidine-2-carboxamide

Description

Properties

IUPAC Name |

azetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-4(7)3-1-2-6-3/h3,6H,1-2H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCWBKUOPJMUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926988 | |

| Record name | Azetidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130973-78-3 | |

| Record name | Azetidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azetidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Azetidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxamide, a derivative of the non-proteinogenic amino acid azetidine-2-carboxylic acid, is a compound of interest in medicinal chemistry and drug discovery. Its strained four-membered ring structure imparts unique conformational constraints, making it a valuable scaffold for the design of novel therapeutics. Understanding the physicochemical properties of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of experimental data for this specific derivative, this guide presents a combination of computed data for this compound and, for comparative purposes, experimental data for the parent compound, Azetidine-2-carboxylic acid. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided to facilitate further research and characterization of this and similar compounds.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems. The following tables summarize the available data for this compound and its parent carboxylic acid.

Table 1: Physicochemical Properties of this compound (Computed Data)

| Property | Value | Data Type | Source |

| Molecular Formula | C₄H₈N₂O | - | PubChem[1] |

| Molecular Weight | 100.12 g/mol | Computed | PubChem[1] |

| XLogP3 | -1.1 | Computed | PubChem[1] |

| pKa (strongest acidic) | 16.21 | Predicted | ChemAxon |

| Topological Polar Surface Area | 55.1 Ų | Computed | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | Computed | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[1] |

| Rotatable Bond Count | 1 | Computed | PubChem[1] |

Table 2: Physicochemical Properties of Azetidine-2-carboxylic acid (Experimental Data)

| Property | Value | Data Type | Source |

| Molecular Formula | C₄H₇NO₂ | - | Wikipedia[2] |

| Molecular Weight | 101.10 g/mol | - | Wikipedia[2] |

| Melting Point | 215 °C (decomposes) | Experimental | Wikipedia[2] |

| Boiling Point | 242 °C | Experimental | Wikipedia[2] |

| Water Solubility | 5.0 g/100 mL | Experimental | Wikipedia[2] |

| pKa | Not available | - | - |

| LogP | Not available | - | - |

Synthesis and Reactivity

This compound can be synthesized from its corresponding carboxylic acid precursor, Azetidine-2-carboxylic acid. A common method for this transformation is the activation of the carboxylic acid followed by reaction with ammonia or an ammonia equivalent. The reactivity of the azetidine ring is influenced by ring strain, making it susceptible to nucleophilic attack under certain conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining key properties.

Melting Point Determination

The melting point is a fundamental property indicating the purity of a crystalline solid.

A detailed protocol involves the following steps:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.[3]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[3]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

A common micro-method involves these steps:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube.[4]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.[4]

-

Heating: The test tube is gently heated in a heating bath. Air trapped in the capillary tube expands and escapes as bubbles.[4]

-

Observation: As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the capillary tube.[5]

-

Cooling and Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5]

pKa Determination by Potentiometric Titration

The pKa is a measure of the acidity of a compound. Potentiometric titration is a highly accurate method for its determination.

The experimental procedure is as follows:

-

Solution Preparation: A known concentration of the compound is prepared in a suitable solvent, typically water or a water-miscible co-solvent for poorly soluble compounds. The ionic strength is usually kept constant with an inert salt.[1][6]

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.[1]

-

Titration: A standardized solution of a strong acid or base is added in small, precise increments.[1][6]

-

Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[1]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve.[6]

-

pKa Determination: The pKa is determined from the pH value at the half-equivalence point.[6]

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.

The key steps are:

-

Solvent Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4 for LogD) are mutually saturated by shaking them together for an extended period, followed by separation.[7][8]

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.[7]

-

Equilibration: The mixture is shaken vigorously for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.[8]

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.[8]

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[7][8]

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[7]

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

A standard method for determining equilibrium solubility is as follows:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH) in a sealed vial.[9]

-

Equilibration: The mixture is agitated at a constant temperature (often 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[9]

-

Phase Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation. Care must be taken to avoid precipitation or further dissolution during this step.[9]

-

Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[9]

Conclusion

This technical guide has provided a summary of the available physicochemical data for this compound, highlighting the current reliance on computed values. For a more complete understanding of this molecule's properties, further experimental investigation is warranted. The detailed protocols provided herein offer a robust framework for researchers to undertake such studies. A thorough characterization of the physicochemical properties of this compound and its analogues will be instrumental in advancing their potential as novel therapeutic agents.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. pennwest.edu [pennwest.edu]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. who.int [who.int]

An In-depth Technical Guide to (R)-Azetidine-2-carboxamide: Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Azetidine-2-carboxamide, a derivative of the non-proteinogenic amino acid azetidine-2-carboxylic acid, is a molecule of significant interest in medicinal chemistry and drug development. Its strained four-membered ring and chiral center at the C2 position impart unique conformational constraints and biological activities. This guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of (R)-Azetidine-2-carboxamide. It details experimental protocols for its synthesis and characterization and explores its biological significance as a proline analogue, particularly its role in the disruption of collagen synthesis.

Core Structure and Stereochemistry

(R)-Azetidine-2-carboxamide is a heterocyclic compound featuring a saturated four-membered ring containing one nitrogen atom (an azetidine ring). A carboxamide group is attached to the carbon atom at the 2-position. The stereochemistry at this chiral center is designated as (R) according to the Cahn-Ingold-Prelog priority rules.

The strained azetidine ring is a key structural feature, influencing the molecule's conformation and reactivity. This ring is less flexible than the five-membered pyrrolidine ring of proline, a naturally occurring amino acid for which azetidine-2-carboxylic acid and its derivatives can act as mimics.[1][2]

Table 1: General Physicochemical Properties of Azetidine-2-carboxamide

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O | PubChem[1] |

| Molecular Weight | 100.12 g/mol | PubChem[1] |

| IUPAC Name | (2R)-azetidine-2-carboxamide | PubChem |

| CAS Number | 1841106-27-1 | PubChem |

| Appearance | Predicted to be a solid | General Knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General Knowledge |

Crystallographic Data

To date, a specific crystal structure for (R)-Azetidine-2-carboxamide has not been reported in publicly available databases. However, the crystal structure of the closely related (S)-azetidine-2-carboxylic acid provides valuable insight into the bond lengths and angles of the azetidine ring. It is important to note that the substitution of the carboxylic acid with a carboxamide group may lead to minor variations in these parameters.

Table 2: Representative Bond Lengths and Angles of the Azetidine Ring (from (S)-Azetidine-2-carboxylic acid)

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C2-N1 | ~1.49 |

| N1-C4 | ~1.50 |

| C4-C3 | ~1.55 |

| C3-C2 | ~1.54 |

| C2-C(arboxamide) | ~1.52 |

| Bond Angles | |

| C4-N1-C2 | ~90 |

| N1-C2-C3 | ~87 |

| C2-C3-C4 | ~88 |

| C3-C4-N1 | ~90 |

Disclaimer: The data in Table 2 is based on the crystal structure of L-azetidine-2-carboxylic acid and should be considered an approximation for (R)-Azetidine-2-carboxamide.

Spectroscopic and Analytical Data

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for (R)-Azetidine-2-carboxamide

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 | 4.0 - 4.5 | t | ~8-10 |

| H3 (axial) | 2.2 - 2.6 | m | |

| H3 (equatorial) | 2.6 - 3.0 | m | |

| H4 (axial) | 3.5 - 3.9 | m | |

| H4 (equatorial) | 3.8 - 4.2 | m | |

| NH (amide) | 7.0 - 8.0 | br s | |

| NH₂ (amide) | 7.0 - 8.0 | br s | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C2 | 55 - 65 | ||

| C3 | 25 - 35 | ||

| C4 | 45 - 55 | ||

| C=O (amide) | 170 - 180 |

Note: Predicted chemical shifts are highly dependent on the solvent and other experimental conditions.

Table 4: Representative Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3100 - 3500 | Medium-Strong, Broad |

| C-H Stretch (alkane) | 2850 - 3000 | Medium |

| C=O Stretch (amide I) | 1630 - 1690 | Strong |

| N-H Bend (amide II) | 1550 - 1640 | Medium-Strong |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 100 | [M]⁺ (Molecular Ion) |

| 83 | [M - NH₃]⁺ |

| 72 | [M - CO]⁺ |

| 56 | [M - CONH₂]⁺ |

| 44 | [CONH₂]⁺ |

Experimental Protocols

Synthesis of (R)-Azetidine-2-carboxamide

A common route for the synthesis of (R)-Azetidine-2-carboxamide involves the amidation of the corresponding carboxylic acid, (R)-azetidine-2-carboxylic acid.

Protocol: Amidation of (R)-Azetidine-2-carboxylic Acid

-

Activation of the Carboxylic Acid:

-

To a solution of (R)-azetidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq) and an activator like N-hydroxysuccinimide (NHS, 1.1 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

-

-

Amidation:

-

Cool the reaction mixture to 0 °C.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol) in excess.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (R)-Azetidine-2-carboxamide.

-

A detailed workflow for a similar synthesis is provided below.[3]

Biological Significance and Signaling Pathways

(R)-Azetidine-2-carboxamide, as a derivative of azetidine-2-carboxylic acid, is expected to exhibit similar biological activity as a proline analogue. Proline is a crucial amino acid for the structure of many proteins, most notably collagen, where it plays a key role in the formation and stability of the triple helix.[4][5]

Azetidine-2-carboxylic acid can be mistakenly incorporated into polypeptide chains in place of proline by prolyl-tRNA synthetase.[6] The smaller, more constrained four-membered ring of azetidine disrupts the normal secondary and tertiary structure of the protein, leading to misfolding and loss of function.[2] In the case of collagen, this misincorporation inhibits the formation of the stable triple helix, leading to defective collagen fibrils.[7]

Conclusion

(R)-Azetidine-2-carboxamide is a synthetically accessible molecule with significant potential in the field of drug discovery due to its structural similarity to proline. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview based on available information for closely related analogues. The ability of its parent compound to interfere with protein synthesis, particularly of collagen, highlights a key mechanism of action that can be exploited in the development of new therapeutic agents. Further research is warranted to fully characterize the physicochemical and biological properties of (R)-Azetidine-2-carboxamide and to explore its full potential in various therapeutic areas.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

The Rising Therapeutic Potential of Azetidine-2-Carboxamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The constrained, four-membered azetidine ring, particularly when incorporated into a carboxamide scaffold, has emerged as a privileged structure in medicinal chemistry. This unique heterocyclic motif imparts favorable conformational rigidity and metabolic stability to molecules, making azetidine-2-carboxamide derivatives promising candidates for a diverse range of therapeutic applications. This technical guide provides a comprehensive overview of the significant biological activities of these derivatives, with a focus on their anticancer and antiviral properties. It includes detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways to serve as a valuable resource for researchers in the field.

Anticancer Activity: Targeting the STAT3 Signaling Pathway

A significant body of research has highlighted the potential of (R)-azetidine-2-carboxamide derivatives as potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, including breast cancer, and plays a crucial role in tumor cell proliferation, survival, and invasion.[2][5][6][7]

Quantitative Data on Anti-Breast Cancer Activity

Several (R)-azetidine-2-carboxamide derivatives have demonstrated sub-micromolar to low-micromolar efficacy in inhibiting STAT3 DNA-binding activity and the viability of human breast cancer cell lines, particularly triple-negative breast cancer (TNBC) models such as MDA-MB-231 and MDA-MB-468.[1][4] The table below summarizes the reported in vitro potencies.

| Compound ID | STAT3 DNA-Binding IC50 (μM) | Breast Cancer Cell Viability EC50 (μM) | Cell Line | Citation |

| H098 | 0.28 - 0.66 | - | - | [1] |

| H127 | 0.28 - 0.66 | - | - | [1] |

| H152 | 0.28 - 0.66 | - | - | [1] |

| H169 | 0.28 - 0.66 | 1.0 - 1.9 | MDA-MB-231, MDA-MB-468 | [1] |

| H174 | 0.28 - 0.66 | - | - | [1] |

| H182 | 0.28 - 0.66 | 1.0 - 1.9 | MDA-MB-231, MDA-MB-468 | [1] |

| H203 | 0.28 - 0.66 | - | - | [1] |

| 5a | 0.55 | - | - | [4] |

| 5o | 0.38 | - | - | [4] |

| 8i | 0.34 | - | - | [4] |

| 7e | - | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [4] |

| 7f | - | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [4] |

| 7g | - | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [4] |

| 9k | - | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [4] |

Mechanism of Action: Inhibition of STAT3 Signaling

This compound derivatives exert their anticancer effects by directly inhibiting the DNA-binding activity of STAT3. This prevents the transcription of downstream target genes essential for tumor progression, such as c-Myc, VEGF, and survivin.[1] The inhibition of STAT3 signaling leads to a cascade of anti-tumor responses, including the induction of apoptosis.[1]

STAT3 Signaling Pathway and Inhibition by this compound Derivatives.

Experimental Protocols

This assay is used to detect the binding of STAT3 to a specific DNA sequence.

-

Nuclear Extract Preparation:

-

Culture breast cancer cells (e.g., MDA-MB-231) to 80-90% confluency.

-

Treat cells with the this compound derivative or vehicle control for the desired time.

-

Harvest cells and isolate nuclear extracts using a commercial kit or standard biochemical procedures.

-

Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

-

-

Probe Labeling:

-

Synthesize a double-stranded DNA oligonucleotide containing the STAT3 consensus binding site (e.g., SIE probe: 5′-AGCTTCATTTCCCGTAAATCCCTA-3′).

-

Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Purify the labeled probe using a spin column.

-

-

Binding Reaction:

-

In a final volume of 20 µL, combine the following in order: binding buffer (e.g., 10 mM HEPES, pH 7.9, 50 mM KCl, 10% glycerol, 1 mM DTT), 1-2 µg of poly(dI-dC) as a non-specific competitor, the desired concentration of the this compound inhibitor, and 5-10 µg of nuclear extract.

-

Incubate the mixture at room temperature for 10 minutes.

-

Add the ³²P-labeled probe (approximately 20,000-50,000 cpm) and incubate for an additional 20 minutes at room temperature.

-

-

Electrophoresis and Detection:

-

Load the samples onto a non-denaturing 4-6% polyacrylamide gel.

-

Run the gel in 0.5x TBE buffer at 150-200V for 1.5-2 hours at 4°C.

-

Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the DNA-protein complexes. The intensity of the shifted band corresponding to the STAT3-DNA complex is quantified.

-

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding:

-

Plate breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[8][9][10][11]

-

This assay assesses the ability of single cells to proliferate and form colonies, indicating long-term cell survival.

-

Cell Seeding:

-

Seed a low number of breast cancer cells (e.g., 500-1000 cells per well) in 6-well plates.[12]

-

Allow the cells to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound derivative or vehicle control.

-

Incubate the plates for 24-48 hours.

-

-

Colony Growth:

-

Staining and Quantification:

-

Wash the colonies with PBS.

-

Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically containing >50 cells) in each well. The colony formation efficiency is calculated as the ratio of the number of colonies to the number of cells seeded.

-

Workflow for evaluating the anticancer activity of azetidine derivatives.

Antiviral Activity

Certain azetidine-2-one derivatives, a closely related class of compounds, have demonstrated promising antiviral activity against a range of viruses, including human coronaviruses and human cytomegalovirus (HCMV).[15][16]

Quantitative Data on Antiviral Activity

The following table summarizes the in vitro antiviral efficacy of specific azetidin-2-one derivatives.

| Compound ID | Virus | Cell Line | EC50 (μM) | Citation |

| trans-11f | Human Coronavirus 229E | - | 45 | [15] |

| cis-11f | Influenza A virus H1N1 | - | 12 (visual CPE), 8.3 (TMS) | [15] |

Proposed Mechanism of Antiviral Action

While the exact mechanism of action for many antiviral azetidin-2-one derivatives is still under investigation, a plausible hypothesis involves the inhibition of viral proteases.[16] Many viruses rely on proteases for the cleavage of viral polyproteins into functional enzymes and structural proteins, a critical step in the viral replication cycle. The strained β-lactam ring of the azetidin-2-one scaffold can act as a "warhead," acylating a key active site residue (e.g., serine or cysteine) of the viral protease, leading to its irreversible inhibition.

Proposed mechanism of antiviral action for azetidin-2-one derivatives.

Experimental Protocols

This assay measures the ability of a compound to protect cells from the virus-induced cell death.[17]

-

Cell Seeding:

-

Seed a permissive cell line (e.g., MRC-5 for HCoV-229E) in a 96-well plate and grow to confluency.

-

-

Infection and Treatment:

-

Prepare serial dilutions of the azetidin-2-one derivative in culture medium.

-

Aspirate the growth medium from the cells and infect them with a viral suspension at a predetermined multiplicity of infection (MOI).

-

After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the test compounds or vehicle control.

-

-

Incubation and CPE Observation:

-

Incubate the plates at the optimal temperature for the virus (e.g., 33-35°C for HCoV-229E) for several days.

-

Monitor the cells daily for the appearance of cytopathic effects (e.g., cell rounding, detachment) using an inverted microscope.

-

-

Quantification of Cell Viability:

-

At the end of the incubation period, quantify the number of viable cells using a method such as the MTT assay (described above) or by staining with crystal violet.

-

The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced death.

-

This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.[18][19][20][21]

-

Cell Seeding:

-

Seed a monolayer of a suitable host cell line in 6-well or 12-well plates.

-

-

Infection and Treatment:

-

Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes different concentrations of the azetidin-2-one derivative or a vehicle control. This restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions called plaques.

-

-

Incubation and Plaque Visualization:

-

Incubate the plates for several days until plaques are visible.

-

Fix the cells with a fixative solution (e.g., 10% formalin).

-

Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells.

-

-

Plaque Counting and EC50 Determination:

-

Count the number of plaques in each well.

-

The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

-

Synthesis of this compound and Azetidin-2-one Derivatives

The synthesis of these valuable scaffolds can be achieved through various synthetic routes.

General Synthesis of (R)-Azetidine-2-carboxamide Derivatives (STAT3 Inhibitors)

A common approach involves the coupling of a protected (R)-azetidine-2-carboxylic acid with a substituted aniline or benzoic acid derivative.

General synthetic scheme for (R)-azetidine-2-carboxamide STAT3 inhibitors.

General Synthesis of Azetidin-2-one Derivatives (Antiviral Agents)

The Staudinger cycloaddition is a widely used method for the synthesis of β-lactams (azetidin-2-ones). This [2+2] cycloaddition reaction occurs between a ketene and an imine.[22][23][24][25][26] The Kinugasa reaction is another important method for synthesizing these compounds.[27]

General synthetic scheme for azetidin-2-one derivatives via Staudinger reaction.

Conclusion

This compound derivatives and their related azetidin-2-one analogues represent a promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer agents, through the inhibition of the STAT3 signaling pathway, and as antiviral agents, positions them as valuable leads for further drug discovery and development efforts. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore and expand upon the biological activities of this fascinating heterocyclic scaffold. Future work should focus on optimizing the potency and pharmacokinetic properties of these derivatives, as well as elucidating their precise mechanisms of action to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Constitutive activation of STAT3 in breast cancer cells: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of STAT3 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticytomegalovirus Peptides Point to New Insights for CMV Entry Mechanisms and the Limitations of In Vitro Screenings - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Neutralizing Antibodies Limit Cell-Associated Spread of Human Cytomegalovirus in Epithelial Cells and Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 23. globalresearchonline.net [globalresearchonline.net]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. researchgate.net [researchgate.net]

- 26. bepls.com [bepls.com]

- 27. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]

Azetidine-2-carboxamide as a Proline Analog in Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, with its unique cyclic structure, plays a pivotal role in peptide and protein architecture, influencing secondary structure, stability, and biological activity. The substitution of proline with non-proteinogenic analogs is a key strategy in medicinal chemistry to modulate these properties. Azetidine-2-carboxamide, derived from its corresponding carboxylic acid (Aze), is a four-membered ring analog of proline that offers a distinct conformational profile.[1] This guide provides a comprehensive technical overview of the use of this compound as a proline surrogate in peptides, covering its synthesis, conformational effects, and impact on biological function, supported by experimental data and detailed protocols.

The incorporation of azetidine-2-carboxylic acid into peptides can lead to significant alterations in their three-dimensional structure.[2] Unlike the five-membered ring of proline which commonly induces β-turns, the smaller, more planar four-membered azetidine ring preferentially stabilizes γ-turn-like conformations.[3][4] This fundamental difference in turn preference provides a powerful tool for medicinal chemists to manipulate peptide backbone geometry.[4] Furthermore, peptides containing azetidine-2-carboxylic acid are generally more flexible than their proline-containing counterparts due to reduced steric hindrance.[2][4] This increased flexibility can, however, lead to a destabilization of ordered secondary structures like the collagen triple helix.[2] The substitution of natural amino acids with non-proteinogenic analogs like azetidine derivatives can also enhance resistance to enzymatic degradation, a critical factor in drug development.[4]

Synthesis of this compound Containing Peptides

The incorporation of this compound into a peptide sequence typically involves the use of N-protected azetidine-2-carboxylic acid during standard peptide synthesis protocols. Both solid-phase and solution-phase methodologies are applicable.

Synthesis of N-Fmoc-L-azetidine-2-carboxylic acid

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard for solid-phase peptide synthesis (SPPS). Fmoc-L-azetidine-2-carboxylic acid is a commercially available building block essential for this process.[2]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides containing this compound.

This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-Aze-NH2, on a Rink Amide resin.

-

Resin Swelling: Swell 100 mg of Rink Amide resin (loading capacity ~0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a fritted syringe.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

-

-

Coupling of Fmoc-Aze-OH:

-

Dissolve 4 equivalents of Fmoc-L-azetidine-2-carboxylic acid, 3.95 equivalents of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and 6 equivalents of N,N-diisopropylethylamine (DIEA) in 1.5 mL of DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

To check for completion, perform a Kaiser test. If the test is positive (blue), continue coupling for another hour.

-

Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

-

-

Fmoc Deprotection: Repeat step 2.

-

Coupling of Fmoc-Ala-OH: Repeat step 3 using Fmoc-Ala-OH.

-

Fmoc Deprotection: Repeat step 2.

-

N-terminal Acetylation:

-

Add a solution of 10 equivalents of acetic anhydride and 10 equivalents of DIEA in 2 mL of DMF to the resin.

-

Agitate for 30 minutes.

-

Drain and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

-

-

Cleavage and Deprotection:

-

Wash the resin with methanol (3 x 2 mL) and dry under high vacuum.

-

Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

-

Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours.

-

Filter the solution into a cold tube of diethyl ether to precipitate the peptide.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis

Solution-phase synthesis is also a viable method, particularly for shorter peptides or large-scale synthesis.

This protocol describes the synthesis of Boc-Ala-Aze-OMe.

-

Activation of Boc-Ala-OH:

-

Dissolve 1 mmol of Boc-Ala-OH in 10 mL of DCM in an ice bath.

-

Add 1.1 mmol of HOBt (Hydroxybenzotriazole) and 1.1 mmol of DCC (N,N'-Dicyclohexylcarbodiimide).

-

Stir the mixture for 30 minutes at 0°C.

-

-

Coupling:

-

In a separate flask, dissolve 1 mmol of H-Aze-OMe.HCl and 1 mmol of triethylamine in 10 mL of DCM.

-

Add the activated Boc-Ala-OH solution to the H-Aze-OMe solution.

-

Stir the reaction mixture overnight at room temperature.

-

-

Work-up:

-

Filter the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

-

-

Purification: Purify the crude dipeptide by column chromatography on silica gel.

Impact on Peptide Conformation and Stability

The substitution of proline with this compound has profound effects on the conformational landscape and stability of peptides.

Conformational Preferences

The smaller ring size of azetidine imposes different steric constraints compared to proline, leading to a preference for different backbone dihedral angles.

-

Turn Induction: While proline is a strong inducer of β-turns, azetidine-2-carboxylic acid derivatives favor the formation of γ-turns.[3][4] This is a critical distinction for designing peptides with specific secondary structures.

-

Flexibility: Peptides incorporating this compound are generally more flexible than their proline counterparts.[2][4] This increased flexibility results from reduced non-covalent repulsive interactions between the smaller azetidine ring and adjacent residues.[2]

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

-

Sample Preparation:

-

Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. Ensure the buffer has low absorbance in the far-UV region.

-

Determine the precise peptide concentration by UV absorbance at 280 nm if the sequence contains Trp or Tyr, or by quantitative amino acid analysis.

-

-

Data Acquisition:

-

Use a quartz cuvette with a path length of 0.1 cm.

-

Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).

-

Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in centimeters.

-

Analyze the resulting spectrum for characteristic secondary structure features. For example, α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm, while β-sheets exhibit a negative band around 218 nm.

-

NMR spectroscopy provides detailed atomic-level information about peptide conformation.

-

Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a concentration of 1-5 mM. Add a known concentration of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

-

Data Acquisition:

-

Acquire one-dimensional (1D) 1H NMR spectra to observe the overall proton signals.

-

Perform two-dimensional (2D) experiments such as TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).

-

-

Data Analysis:

-

Assign all proton resonances using the TOCSY and NOESY spectra.

-

Analyze the chemical shifts of the α-protons. Deviations from random coil values can indicate the presence of secondary structure.

-

Identify characteristic NOE cross-peaks that define specific secondary structures (e.g., strong dNN(i, i+1) NOEs for α-helices).

-

The chemical shifts of the azetidine ring protons and carbon atoms can also provide conformational insights.

-

Proteolytic Stability

The incorporation of non-proteinogenic amino acids like this compound can enhance a peptide's resistance to proteolytic degradation.

This assay measures the rate of peptide degradation in the presence of a specific protease.

-

Reaction Setup:

-

Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) in the same buffer.

-

Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Incubate the reaction mixture at 37°C.

-

-

Time-course Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding a solution like 10% trifluoroacetic acid (TFA).

-

-

Quantification:

-

Analyze the quenched samples by RP-HPLC.

-

Monitor the decrease in the peak area of the intact peptide over time.

-

Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) of the peptide.

-

Impact on Biological Activity

The altered conformation and stability of this compound-containing peptides can significantly impact their biological activity, including receptor binding and enzyme inhibition.

Receptor Binding Affinity

The change in peptide conformation upon substituting proline with this compound can either enhance or diminish its binding affinity for a target receptor.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Sample Preparation:

-

Dialyze both the peptide and the target protein extensively against the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the peptide and protein solutions.

-

Degas both solutions immediately before the experiment to prevent bubble formation.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter (typically 5-50 µM).

-

Load the peptide solution into the injection syringe at a concentration 10-20 times that of the protein.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the peptide solution into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

-

Enzyme Inhibition

This compound has been successfully used to develop potent enzyme inhibitors.

A series of (R)-azetidine-2-carboxamide analogs were developed as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). These compounds demonstrated significantly improved potency compared to their proline-based counterparts.[5][6]

| Compound | Proline Analog IC50 (µM) | Azetidine Analog IC50 (µM) | Azetidine Analog K_d (nM) |

| Analog 1 | 2.4 | 0.55 | Not Reported |

| Analog 2 | Not Reported | 0.38 | Not Reported |

| Analog 3 | Not Reported | 0.34 | Not Reported |

| Analog 4 | Not Reported | Not Reported | 880 |

| Analog 5 | Not Reported | Not Reported | 960 |

| Data sourced from Yue, P. et al. (2020). J. Med. Chem.[5][6] |

The substitution of the five-membered proline ring with the four-membered azetidine ring resulted in a more than four-fold increase in potency for STAT3 DNA-binding inhibition in vitro.[6]

Signaling Pathways

The incorporation of this compound into peptides or its presence as a free amino acid can impact cellular signaling pathways.

STAT3 Signaling Pathway Inhibition

This compound-based inhibitors have been shown to effectively block the STAT3 signaling pathway, which is constitutively active in many cancers. These inhibitors prevent the phosphorylation of STAT3, its dimerization, and subsequent translocation to the nucleus to regulate the transcription of target genes involved in cell proliferation and survival.[5][6]

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

The misincorporation of azetidine-2-carboxylic acid in place of proline during protein synthesis can lead to protein misfolding, triggering ER stress and activating the Unfolded Protein Response (UPR).[7][8][9] This is a cellular mechanism to restore protein homeostasis. The PERK and ATF6 arms of the UPR are known to be activated by azetidine-2-carboxylic acid.[7][8][9]

Conclusion

This compound serves as a valuable proline analog for modifying the properties of peptides. Its incorporation offers a predictable means of inducing γ-turns and increasing flexibility, which can be leveraged to enhance biological activity and proteolytic stability. The successful development of potent azetidine-based STAT3 inhibitors highlights the therapeutic potential of this strategy. This guide provides the foundational knowledge and experimental protocols for researchers to explore the use of this compound in their own peptide design and drug discovery efforts. Careful consideration of the conformational and stability changes induced by this substitution is crucial for the rational design of novel peptide-based therapeutics.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resource.aminer.org [resource.aminer.org]

- 8. [PDF] The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner | Semantic Scholar [semanticscholar.org]

- 9. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Azetidine-2-carboxamide: A Technical Guide to its Toxicity and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the toxicity and safety profile of Azetidine-2-carboxamide. Due to a notable scarcity of direct toxicological studies on this compound, this document synthesizes available safety data, including GHS hazard classifications, and draws necessary parallels with the more extensively studied analogue, Azetidine-2-carboxylic acid. The primary mechanism of toxicity for the related carboxylic acid is its misincorporation into proteins in place of proline, leading to protein misfolding and cellular dysfunction. It is hypothesized that this compound may exhibit similar toxicological properties, potentially through in vivo hydrolysis to its carboxylic acid form. This guide presents available quantitative data, outlines representative experimental protocols for toxicity assessment, and provides diagrams to illustrate the potential mechanism of action and experimental workflows. This information is intended to support risk assessment and guide future research in the development of therapeutic agents incorporating the azetidine scaffold.

Chemical Identity and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Azetidinecarboxamide |

| CAS Number | 130973-78-3 |

| Molecular Formula | C₄H₈N₂O |

| Molecular Weight | 100.12 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Data not readily available |

Non-Clinical Toxicity Profile

Direct and comprehensive non-clinical toxicity data for this compound is limited. The majority of the available information is derived from GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and safety data sheets provided by chemical suppliers.

Acute Toxicity

This compound is classified as potentially harmful if swallowed.

| Route | GHS Classification | Notes |

| Oral | Category 4 or 5 | "May be harmful if swallowed"[1] |

No specific LD50 values for this compound were identified in the public domain.

Local Tolerance

The compound is classified as an irritant to the skin and eyes.

| Exposure Site | GHS Classification | Notes |

| Skin | Category 2 | "Causes skin irritation"[1] |

| Eye | Category 2A | "Causes serious eye irritation"[1] |

Respiratory Toxicity

This compound is classified as a potential respiratory irritant.

| Effect | GHS Classification | Notes |

| Irritation | Specific Target Organ Toxicity (Single Exposure) - Category 3 | "May cause respiratory irritation"[1] |

Genotoxicity and Carcinogenicity

There is no available data to suggest that this compound is genotoxic or carcinogenic. Safety data sheets indicate that it is not classified as a carcinogen by IARC, ACGIH, or NTP.[2] However, dedicated studies are lacking.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound have not been identified. However, its structural analogue, L-Azetidine-2-carboxylic acid, is a known teratogenic agent.[3] This raises concerns about the potential for this compound to exhibit similar effects, particularly if it undergoes hydrolysis to the carboxylic acid in vivo.

Proposed Mechanism of Toxicity

The primary mechanism of toxicity for the closely related L-Azetidine-2-carboxylic acid involves its structural similarity to the amino acid L-proline.[3] This allows it to be mistakenly recognized and incorporated into newly synthesized proteins by prolyl-tRNA synthetase.[2] The substitution of the five-membered proline ring with the four-membered azetidine ring alters the protein's secondary and tertiary structure, leading to misfolding and aggregation.[4] This can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which, if prolonged, can lead to apoptosis (programmed cell death).

Given that the carboxamide group of this compound can be hydrolyzed to a carboxylic acid, it is plausible that it could exert toxicity through a similar mechanism.

Experimental Protocols for Toxicity Assessment

While specific experimental protocols for this compound are not publicly available, the following sections describe representative methodologies based on OECD guidelines and published research on analogous compounds. These can serve as a template for designing future toxicological studies.

Acute Oral Toxicity (Representative OECD 423 Protocol)

This protocol is a stepwise procedure using a limited number of animals to classify a substance's acute oral toxicity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Azetidine-2-carboxamide: A Synthetic Building Block, Not a Known Natural Product

A comprehensive review of scientific literature and chemical databases reveals that azetidine-2-carboxamide is not a known naturally occurring compound. While it serves as a valuable synthetic building block in medicinal chemistry for the development of novel pharmaceuticals, there is no evidence to suggest its presence in plants, fungi, bacteria, or marine organisms.

This technical guide will instead focus on the closely related and well-documented natural product, azetidine-2-carboxylic acid . The structural similarity between the two molecules may be the source of a potential misunderstanding. This guide will provide in-depth information on the natural occurrence, isolation, and biosynthesis of azetidine-2-carboxylic acid, adhering to the requested format for researchers, scientists, and drug development professionals.

Azetidine-2-carboxylic Acid: A Proline Analogue from Nature

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids used to build proteins. It is a structural analogue of proline, but with a four-membered ring instead of proline's five-membered ring. This structural difference leads to significant biological effects.

Natural Occurrence

Azetidine-2-carboxylic acid has been identified in a variety of natural sources, primarily in the plant kingdom. Its presence has also been confirmed in certain bacteria and fungi.

Table 1: Natural Sources of Azetidine-2-carboxylic Acid

| Kingdom | Phylum/Division | Family | Genus | Species | Common Name | Reference(s) |

| Plantae | Magnoliophyta | Asparagaceae | Convallaria | majalis | Lily of the Valley | [1] |

| Plantae | Magnoliophyta | Asparagaceae | Polygonatum | Solomon's Seal | [1] | |

| Plantae | Magnoliophyta | Fabaceae | Bean Family | [1] | ||

| Plantae | Magnoliophyta | Amaranthaceae | Beta | vulgaris | Beet | [2][3] |

| Fungi | Basidiomycota | Clavariaceae | Clavulinopsis | helvola | [4] | |

| Bacteria | Pseudomonadota | Various | [5][6] |

Biosynthesis

The biosynthesis of azetidine-2-carboxylic acid in bacteria involves the enzymatic cyclization of S-adenosylmethionine (SAM). This reaction is catalyzed by a class of enzymes known as AZE synthases.[5][6]

Caption: Biosynthesis of Azetidine-2-carboxylic Acid from S-Adenosylmethionine.

Isolation of Azetidine-2-carboxylic Acid

The isolation of azetidine-2-carboxylic acid from natural sources typically involves extraction followed by chromatographic purification. The specific protocol can vary depending on the source material.

General Experimental Workflow for Isolation from Plant Material

The following is a generalized workflow for the isolation of azetidine-2-carboxylic acid from plant tissues such as leaves or rhizomes.

Caption: General workflow for the isolation of Azetidine-2-carboxylic Acid.

Detailed Experimental Protocol: Isolation from Convallaria majalis (Lily of the Valley)

This protocol is a representative example of how azetidine-2-carboxylic acid can be isolated from plant material.

1. Extraction:

-

Freshly collected rhizomes and foliage of Convallaria majalis are homogenized in 80% ethanol.

-

The homogenate is stirred at room temperature for several hours to ensure complete extraction.

-

The mixture is then filtered to remove solid plant material.

2. Purification:

-

The ethanolic extract is concentrated under reduced pressure to yield an aqueous solution.

-

The aqueous solution is passed through a strong cation-exchange resin column (e.g., Dowex 50W-X8).

-

The column is washed with deionized water to remove neutral and anionic compounds.

-

Azetidine-2-carboxylic acid is then eluted from the column using a gradient of aqueous ammonia.

-

Fractions are collected and monitored for the presence of the target compound using a suitable analytical technique (e.g., thin-layer chromatography or HPLC).

3. Crystallization:

-

Fractions containing pure azetidine-2-carboxylic acid are pooled and the solvent is removed by evaporation.

-

The resulting solid is recrystallized from an appropriate solvent system (e.g., water/ethanol) to yield pure crystals of azetidine-2-carboxylic acid.

Quantitative Data

The concentration of azetidine-2-carboxylic acid can vary significantly depending on the natural source and the specific plant part.

Table 2: Reported Concentrations of Azetidine-2-carboxylic Acid in Natural Sources

| Source | Plant Part | Concentration | Reference(s) |

| Beta vulgaris (Sugar Beet) | Molasses | Detected | [7] |

| Beta vulgaris (Table Beet) | Tuber | Detected | [7] |

| Convallaria majalis | Rhizomes and Foliage | High concentrations | [1] |

Conversion of Azetidine-2-carboxylic Acid to this compound

While this compound is not a known natural product, it can be synthesized from azetidine-2-carboxylic acid through standard chemical methods for amide formation.

Caption: Synthesis of this compound from Azetidine-2-carboxylic Acid.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Azetidine-2-carboxylic acid | Natural Product | AmBeed.com [ambeed.com]

- 4. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Deep Dive: Azetidine-2-carboxamide vs. Azetidine-2-carboxylic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Azetidine-2-carboxamide and its parent compound, Azetidine-2-carboxylic acid. This document outlines their chemical properties, synthesis, biological activities, and relevant experimental protocols to inform research and development in the pharmaceutical sciences.

Core Physicochemical and Biological Properties

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a proline analog, while its derivative, this compound, has emerged as a valuable scaffold in medicinal chemistry, notably in the development of targeted therapies. The fundamental difference in their functional group—a carboxylic acid versus a carboxamide—drives significant variations in their physicochemical properties and biological applications.

| Property | This compound | Azetidine-2-carboxylic acid |

| Molecular Formula | C₄H₈N₂O | C₄H₇NO₂ |

| Molecular Weight | 100.12 g/mol [1] | 101.10 g/mol [2][3] |

| Appearance | - | Crystalline solid[4] |

| Melting Point | - | 215 °C[4] |

| Boiling Point | - | 242 °C[4] |

| Solubility in Water | - | 5.0 g/100 mL[4] |

| logP (Predicted) | -1.1[1] | -2.9[2][3] |

| pKa (Predicted) | - | - |

| Primary Biological Role | STAT3 Inhibition[5] | Proline analog, protein synthesis disruption[4][6] |

Synthesis and Preparation

Synthesis of (S)-Azetidine-2-carboxylic acid

A practical, multi-gram scale synthesis of L-Azetidine-2-carboxylic acid can be achieved from γ-butyrolactone. The following protocol is a summary of established methods.[7]

Experimental Protocol: Synthesis of L-Azetidine-2-carboxylic acid from γ-Butyrolactone

-

Bromination and Esterification: γ-Butyrolactone is first brominated, followed by esterification to yield the corresponding bromoester.

-

Cyclization: The bromoester undergoes cyclization to form the azetidine ring.

-

Hydrogenation: The resulting intermediate is hydrogenated to remove protecting groups.

-

Resolution: The racemic mixture is resolved to obtain the desired L-enantiomer. The salts of (L)-azetidine-2-carboxylic acid and D-tartaric acid are precipitated from an ethanol solution.

-

Dissociation and Crystallization: The salt is dissociated using triethylamine, and the final product is crystallized from a 90% methanol solution to yield L-Azetidine-2-carboxylic acid as a white crystalline solid.[7]

Synthesis of (R)-Azetidine-2-carboxamide

The synthesis of (R)-Azetidine-2-carboxamide can be achieved from the corresponding carboxylic acid or its ester, often involving standard amidation procedures. The following is a representative protocol.[5]

Experimental Protocol: Synthesis of (R)-Azetidine-2-carboxamide

-

Starting Material: Begin with an ester of (R)-azetidine-2-carboxylic acid, for example, (2R,1′S)-1-((S)-1′-Phenylethyl)azetidine-2-carboxylate.

-

Ammonolysis: A mixture of the starting ester (e.g., 433 mg, 1.97 mmol) is stirred in a 25% aqueous ammonia solution. The reaction progress is monitored until completion.

-

Extraction: The reaction mixture is extracted with a suitable organic solvent, such as dichloromethane (CH₂Cl₂). The organic layers are combined and washed with brine.

-

Drying and Concentration: The organic solution is dried over anhydrous sodium sulfate (Na₂SO₄) and then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (R)-Azetidine-2-carboxamide.[5]

Biological Mechanisms and Signaling Pathways

Azetidine-2-carboxylic Acid: A Proline Analog Disrupting Protein Homeostasis

Azetidine-2-carboxylic acid's primary mechanism of action is its misincorporation into proteins in place of proline.[4][6] This substitution leads to altered protein structures, causing protein misfolding and aggregation.[8] The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring protein homeostasis.[6][9] Chronic activation of the UPR can lead to apoptosis (programmed cell death).[8]

This compound: A Scaffold for Potent STAT3 Inhibition

This compound derivatives have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in cancer cell proliferation, survival, and metastasis.[5] The carboxamide moiety is often crucial for improving cell membrane permeability compared to the corresponding carboxylic acid. These inhibitors typically bind to the SH2 domain of STAT3, preventing its dimerization, phosphorylation, and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes.[10]

Comparative Biological Activity Data

| Assay Type | This compound Derivatives (STAT3 Inhibitors) | Azetidine-2-carboxylic acid |

| Target | STAT3 | Prolyl-tRNA synthetase |

| IC₅₀ (STAT3) | Sub-micromolar (e.g., 0.34 µM for analogue 8i) | Not applicable |

| Cellular Effect | Inhibition of cancer cell growth and survival | Reduced cell viability, induction of apoptosis and necrosis, mitochondrial dysfunction[4] |

| Selectivity | High selectivity over other STAT proteins (e.g., >18 µM for STAT1/STAT5) | Broadly affects proline-containing proteins |

| Permeability | Designed for improved cell membrane permeability | Generally lower cell permeability compared to carboxamide derivatives |

Key Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition

This assay is used to assess the ability of this compound derivatives to inhibit the binding of active STAT3 to its DNA consensus sequence.

Experimental Protocol: STAT3 EMSA

-

Preparation of Nuclear Extracts: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus sequence (e.g., hSIE probe) with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction:

-

Incubate the nuclear extract with varying concentrations of the this compound inhibitor for 30 minutes at room temperature.

-

Add the labeled probe to the mixture and incubate for an additional 15-20 minutes to allow for protein-DNA binding.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel to separate the protein-DNA complexes from the free probe.

-

-

Detection:

-

Dry the gel and expose it to X-ray film (for radioactive probes) or image using a fluorescence scanner.

-

A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of the inhibitor indicates inhibition of STAT3 DNA-binding activity.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to determine the effect of the compounds on cell viability by measuring ATP levels, which correspond to the number of metabolically active cells.[11][12][13]

Experimental Protocol: CellTiter-Glo® Assay

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of either this compound or Azetidine-2-carboxylic acid. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Record the luminescence using a luminometer. A decrease in luminescence indicates a reduction in cell viability.

Conclusion

Azetidine-2-carboxylic acid and this compound, while structurally similar, exhibit distinct and compelling profiles for drug discovery and chemical biology. Azetidine-2-carboxylic acid serves as a valuable tool to probe the consequences of protein misfolding and ER stress. In contrast, the this compound scaffold offers a promising starting point for the development of targeted therapies, particularly in oncology, by enabling the generation of potent and cell-permeable enzyme inhibitors like those targeting the STAT3 pathway. The choice between these two molecules is therefore highly dependent on the specific research question and therapeutic goal. This guide provides the foundational technical information to aid researchers in making informed decisions for their drug discovery and development programs.

References

- 1. This compound | C4H8N2O | CID 14751894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 6. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 12. promega.com [promega.com]

- 13. promega.com [promega.com]

Whitepaper: In Silico Modeling of Azetidine-2-carboxamide Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidine-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry.[1] The strained four-membered ring of the azetidine moiety provides unique conformational constraints that can be leveraged in drug design to achieve high binding affinity and selectivity for specific biological targets.[1][2] Azetidine-2-carboxamide, in particular, serves as a versatile building block in the synthesis of novel therapeutic agents.[3] Its distinctive ring structure can lead to improved binding interactions with biological targets, potentially increasing potency and reducing side effects.[3]

Recent research has highlighted the success of (R)-azetidine-2-carboxamide analogues as potent, sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[4][5] This success underscores the importance of understanding the molecular interactions between this scaffold and its biological targets. In silico modeling has become an indispensable tool in this endeavor, allowing researchers to predict binding affinities, elucidate mechanisms of action, and rationally design novel therapeutic agents before committing to costly and time-consuming laboratory synthesis.[6][7]

This technical guide provides a comprehensive overview of the core in silico methodologies used to model this compound interactions, using the inhibition of the STAT3 pathway as a central case study. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to equip researchers with a robust computational framework for their drug discovery programs.

A General In Silico Modeling Workflow

The computational characterization of a novel compound like an this compound derivative follows a structured, multi-step process. This workflow, from initial target identification to detailed dynamic simulation, provides a comprehensive evaluation of the molecule's potential as a therapeutic agent.

Core Methodologies and Experimental Protocols

A successful in silico study relies on a suite of computational techniques, each providing unique insights into the molecule's behavior.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction via a scoring function.[7][8] It is a cornerstone of virtual screening and structure-activity relationship (SAR) analysis.[9]

Experimental Protocol: Molecular Docking [6]

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., STAT3) from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., AutoDock Tools, Maestro), remove water molecules, ions, and non-essential co-factors.

-

Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

-

If the structure contains multiple chains, select the biologically relevant one for the simulation.

-

-

Ligand Preparation:

-

Retrieve the 2D or 3D structure of the this compound derivative from a chemical database like PubChem.

-

Generate a 3D conformation and perform energy minimization, often using quantum mechanical methods for higher accuracy.[1]

-

Assign partial charges and define the rotatable bonds within the ligand.

-

-

Docking Simulation:

-

Define the binding site on the receptor by creating a grid box that encompasses the active site cavity.

-

Select a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock or the Glide algorithm in Schrödinger).

-

Execute the docking simulation to generate a series of potential binding poses for the ligand.

-

-

Pose Analysis and Scoring:

-